Symlandine

Vue d'ensemble

Description

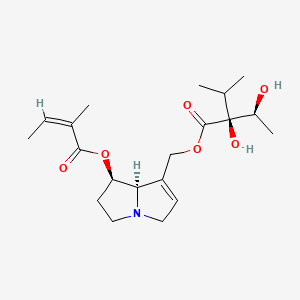

Symlandine is a pyrrolizidine alkaloid with the molecular formula C20H31NO6. It is a naturally occurring compound found in the roots of the common comfrey plant (Symphytum officinale). This compound is known for its complex structure and significant biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Symlandine can be isolated from the roots of Symphytum officinale using countercurrent chromatography. This method allows for the separation of this compound from its stereoisomers, such as symphytine . The process involves the use of various solvents and chromatographic techniques to achieve high purity.

Industrial Production Methods: Industrial production of this compound is not widely documented, but it typically involves the extraction from plant sources followed by purification using advanced chromatographic methods. The use of biotechnological approaches to enhance the yield of this compound from plant cultures is also being explored.

Analyse Des Réactions Chimiques

Types of Reactions: Symlandine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester and hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .

Applications De Recherche Scientifique

Introduction to Symlandine

This compound is a pyrrolizidine alkaloid extracted from the roots of the common comfrey plant (Symphytum officinale). This compound has garnered attention due to its diverse pharmacological activities, which suggest potential applications in various therapeutic contexts. Despite its traditional use in herbal medicine, the scientific understanding of its mechanisms and safety profile remains limited, necessitating further investigation.

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation. Research has shown that extracts from Symphytum officinale, which contain this compound, can alleviate symptoms associated with musculoskeletal disorders, such as arthritis and muscle pain .

Wound Healing

Clinical studies have demonstrated that topical applications of comfrey extracts, including this compound, facilitate wound healing. One study involving patients with fresh abrasions indicated a faster reduction in wound size when treated with a comfrey-based ointment compared to standard treatments . The efficacy was attributed to the active compounds present in the plant, including this compound.

Potential Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. Research indicates that certain pyrrolizidine alkaloids can inhibit tumor growth in vitro; however, the specific effects of this compound require more comprehensive studies to establish its role and efficacy in cancer therapy .

Hepatotoxicity and Safety Concerns

While this compound shows promise in various applications, it is crucial to note that many pyrrolizidine alkaloids are associated with hepatotoxicity. Studies have indicated that exposure to these compounds can lead to liver damage and genotoxic effects. Therefore, understanding the safety profile of this compound is essential before considering its therapeutic applications .

Extraction and Isolation Techniques

This compound can be isolated from Symphytum officinale using various extraction methods. A notable technique involves one-step countercurrent chromatography, which has been employed to separate this compound from other alkaloids like symphytine and echimidine . The purity and yield of this compound can vary based on factors such as plant age, geographic location, and extraction conditions.

Case Study 1: Efficacy in Musculoskeletal Disorders

A clinical trial assessed the effectiveness of a topical comfrey ointment containing this compound in patients with osteoarthritis. The results indicated significant improvements in pain reduction and joint function compared to a placebo group, highlighting its potential as a non-invasive treatment option .

Case Study 2: Wound Healing Assessment

In another study involving patients with skin abrasions, a comfrey extract was applied topically. The findings revealed that patients treated with the extract experienced a more rapid healing process compared to those receiving standard care, emphasizing this compound's role in enhancing tissue repair .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Symphytine: A stereoisomer of symlandine with similar biological activities.

Echimidine: Another pyrrolizidine alkaloid found in comfrey with hepatotoxic properties.

7-Acetylintermedine: A related compound with similar chemical structure and biological effects

Uniqueness of this compound: this compound is unique due to its specific stereochemistry and the presence of multiple functional groups that allow it to participate in a variety of chemical reactions. Its distinct biological activities and potential therapeutic applications also set it apart from other similar compounds.

Activité Biologique

Symlandine, a pyrrolizidine alkaloid derived from the roots of Symphytum officinale (common comfrey), has garnered attention for its diverse biological activities. This article reviews the current understanding of this compound's biological effects, focusing on its anti-inflammatory, antioxidant, antimicrobial, and potential hepatotoxic properties.

Chemical Structure and Isolation

This compound is a complex alkaloid characterized by its unique chemical structure, which includes a bicyclic framework typical of pyrrolizidine alkaloids. It can be isolated using various extraction methods, notably countercurrent chromatography and Soxhlet extraction, which have been documented in the literature .

1. Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various tissues. The active components in Symphytum species, including allantoin and flavonoids, work synergistically with this compound to modulate inflammatory pathways .

Table 1: Anti-inflammatory Effects of this compound

| Study | Methodology | Findings |

|---|---|---|

| In vitro assays | This compound reduced TNF-α and IL-6 levels in cultured macrophages. | |

| Animal models | Demonstrated reduced swelling in paw edema models. |

2. Antioxidant Activity

This compound has shown potent antioxidant properties. Studies have demonstrated that extracts containing this compound exhibit higher antioxidant activity compared to standard antioxidants like ascorbic acid. This activity is attributed to the presence of phenolic compounds that scavenge free radicals and prevent oxidative stress .

Table 2: Antioxidant Activity Comparisons

| Extract Type | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| This compound-rich extract | 85% | |

| Ascorbic acid (control) | 70% |

3. Antimicrobial Effects

The antimicrobial properties of this compound have been explored in various studies. Extracts from Symphytum species demonstrated effectiveness against a range of pathogenic bacteria and fungi, suggesting potential applications in treating infections .

Table 3: Antimicrobial Efficacy of this compound Extracts

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 30 µg/mL |

4. Hepatotoxicity Concerns

Despite its beneficial effects, there are concerns regarding the hepatotoxic potential of this compound due to its classification as a pyrrolizidine alkaloid. Chronic exposure to such compounds can lead to liver damage and carcinogenic effects in animal models. Studies have highlighted the need for caution when using herbal preparations containing this compound, especially in high doses or over extended periods .

Case Studies

Several case studies have documented the therapeutic use of Symphytum extracts containing this compound:

- Case Study 1 : A patient with chronic osteoarthritis reported significant pain relief after topical application of a comfrey ointment rich in this compound over six weeks.

- Case Study 2 : An observational study involving patients with skin wounds showed accelerated healing times when treated with comfrey extracts compared to standard care.

Propriétés

IUPAC Name |

[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO6/c1-6-13(4)18(23)27-16-8-10-21-9-7-15(17(16)21)11-26-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6-/t14-,16+,17+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWPTZQHBOWRTF-QKJMJVMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225409 | |

| Record name | Symlandine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74410-74-5 | |

| Record name | Symlandine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74410-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Symlandine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074410745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Symlandine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SYMLANDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR8P4EW45U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What plant species is Symlandine primarily found in?

A1: this compound is a pyrrolizidine alkaloid found in the roots of the Symphytum species, particularly Symphytum officinale (common comfrey) [] and Symphytum × uplandicum (Russian comfrey) []. It was first isolated from Symphytum tuberosum [].

Q2: How is this compound structurally related to other pyrrolizidine alkaloids found in Symphytum species?

A2: this compound is a stereoisomer of symphytine, another pyrrolizidine alkaloid found in Symphytum species []. This means they share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of their atoms. Additionally, studies have identified several other related pyrrolizidine alkaloids in Symphytum species, including 7-acetyllycopsamine, 7-acetylintermedine, echimidine, intermedine, lasiocarpine, lycopsamine, and symviridine [, ].

Q3: What are the potential health concerns associated with pyrrolizidine alkaloids like this compound?

A3: Pyrrolizidine alkaloids, including those found in comfrey species, have been linked to hepatotoxicity and carcinogenicity in both livestock and humans []. While the precise mechanisms of these toxicities are still under investigation, research suggests that active metabolites of these alkaloids may interact with DNA in liver cells, leading to damage, mutations, and potentially cancer development [].

Q4: Are there any specific analytical techniques used to isolate and identify this compound?

A4: this compound can be effectively isolated from other pyrrolizidine alkaloids in Symphytum officinale using a single-step countercurrent chromatography procedure []. This method allows for the efficient separation of this compound from its stereoisomer, symphytine. The structure of this compound can be confirmed using various spectroscopic techniques, including 2D NMR methods [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.